11-Aminoundecyltrimethoxysilane chemical properties and structure
11-Aminoundecyltrimethoxysilane chemical properties and structure
An In-depth Technical Guide to 11-Aminoundecyltrimethoxysilane: Properties, Structure, and Applications
Introduction
11-Aminoundecyltrimethoxysilane is a versatile organosilane coupling agent of significant interest to researchers in materials science, nanotechnology, and drug development. Its unique bifunctional nature, featuring a terminal primary amine and a hydrolyzable trimethoxysilyl group separated by a long undecyl (11-carbon) spacer chain, allows it to form stable covalent bonds with both inorganic substrates and organic molecules. This guide provides a comprehensive overview of its chemical properties, structure, reaction mechanisms, and key applications, with a focus on protocols and data relevant to scientific research.
Chemical Structure and Identifiers
The structure of 11-Aminoundecyltrimethoxysilane consists of a silicon atom bonded to three methoxy groups and a long undecyl chain, which is terminated by a primary amine group. The trimethoxysilyl moiety serves as the reactive anchor to inorganic surfaces, while the amino group provides a site for further functionalization.
Caption: Chemical structure of 11-Aminoundecyltrimethoxysilane.
Table 1: Chemical Identifiers for 11-Aminoundecyltrimethoxysilane
| Identifier | Value |
|---|---|
| IUPAC Name | 11-trimethoxysilylundecan-1-amine[1] |
| CAS Number | 40762-31-0[2] |
| Molecular Formula | C₁₄H₃₃NO₃Si[1] |
| SMILES | CO--INVALID-LINK--(OC)OC[1] |
| InChI | InChI=1S/C14H33NO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-15H2,1-3H3[1] |
| InChIKey | XSPASXKSXBJFKB-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 11-Aminoundecyltrimethoxysilane are summarized below. It is a liquid at room temperature and is sensitive to moisture.
Table 2: Physicochemical Properties of 11-Aminoundecyltrimethoxysilane
| Property | Value |
|---|---|
| Molecular Weight | 291.50 g/mol [1] |
| Physical State | Liquid[3] |
| Density | ~0.93 g/cm³ (Value can vary by source) |
| Boiling Point | 155-159 °C at 0.4 mmHg |
| Refractive Index | ~1.4515 |
| Solubility | Reacts with water. Soluble in many organic solvents. |
Core Chemical Reactions: Hydrolysis and Condensation
The primary utility of 11-Aminoundecyltrimethoxysilane as a surface modifier stems from the reactivity of its trimethoxysilyl group. In the presence of water, the methoxy groups (-OCH₃) hydrolyze to form reactive silanol groups (-OH). These silanols can then condense with hydroxyl groups on the surface of an inorganic substrate (like glass, silicon, or metal oxides) to form stable covalent siloxane (Si-O-Substrate) bonds. They can also condense with each other to form a cross-linked polysiloxane network on the surface.
Caption: Reaction pathway for surface modification.
Experimental Protocol: Surface Silanization
This section provides a generalized protocol for the functionalization of a silicon or glass substrate with 11-Aminoundecyltrimethoxysilane to create an amine-terminated surface.
Materials:
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11-Aminoundecyltrimethoxysilane
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Anhydrous toluene or ethanol
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Substrates (e.g., glass slides, silicon wafers)
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Piranha solution (H₂SO₄:H₂O₂) or UV/Ozone cleaner
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Nitrogen gas source
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Oven
Methodology:
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Substrate Cleaning and Activation:
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Thoroughly clean substrates by sonication in acetone, followed by isopropanol.
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Activate the surface to generate hydroxyl (-OH) groups. This is critical for covalent bond formation.
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Piranha Etch (Caution: Extremely corrosive): Immerse substrates in a freshly prepared 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 30 minutes.
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UV/Ozone: Expose substrates to a UV/Ozone cleaner for 15-20 minutes.
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-
Rinse extensively with deionized water and dry under a stream of nitrogen.
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-
Silane Deposition:
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Prepare a 1-2% (v/v) solution of 11-Aminoundecyltrimethoxysilane in anhydrous toluene or 95% ethanol/5% water. The presence of a small amount of water is necessary to initiate hydrolysis.
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Immerse the cleaned, dry substrates in the silane solution for 1-2 hours at room temperature. To prevent multilayer formation, shorter incubation times (5-15 minutes) can be used.
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-
Rinsing and Curing:
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Remove substrates from the silane solution and rinse thoroughly with the solvent (toluene or ethanol) to remove any unbound silane.
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Dry the substrates again under a stream of nitrogen.
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Cure the silane layer by baking in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of stable covalent bonds.
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-
Characterization:
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The resulting amine-terminated surface can be characterized by techniques such as contact angle goniometry (to confirm changes in surface hydrophobicity), X-ray photoelectron spectroscopy (XPS, to confirm elemental composition), and atomic force microscopy (AFM, to assess surface morphology).
-
Caption: Experimental workflow for surface silanization.
Applications in Drug Development and Research
The primary application of 11-Aminoundecyltrimethoxysilane in research is as a bifunctional linker. The long, flexible undecyl chain provides spatial separation between the surface and the attached molecule, which can reduce steric hindrance and improve accessibility.
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Biomolecule Immobilization: The terminal amine group is readily available for coupling with proteins, peptides, antibodies, or nucleic acids using standard bioconjugation chemistries (e.g., EDC/NHS coupling to carboxylic acids). This is fundamental for creating biosensors, diagnostic microarrays, and biocompatible coatings for medical devices.[4]
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Nanoparticle Functionalization: It is used to modify the surface of nanoparticles (e.g., silica, gold, iron oxide) to improve their stability in biological media and to conjugate drugs or targeting ligands for drug delivery applications.
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Surface Chemistry: It provides a platform for creating well-defined, amine-terminated self-assembled monolayers (SAMs).[5] These surfaces are used to study cell adhesion, protein adsorption, and other interfacial phenomena.
Caption: Role as a linker between inorganic and biological materials.
Safety and Handling
11-Aminoundecyltrimethoxysilane is classified as a hazardous chemical that causes skin and serious eye irritation.[2][3][6]
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Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Handle in a well-ventilated area or fume hood.[3]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is moisture-sensitive and reacts with water in the air.[7]
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Hydrolysis Byproduct: The hydrolysis of the methoxy groups releases methanol, which is toxic and can cause adverse health effects upon ingestion or inhalation.[7] All handling should account for the potential generation of methanol vapors.
References
- 1. 11-Aminoundecyltrimethoxysilane | C14H33NO3Si | CID 14767823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. 11-Aminoundecyltriethoxysilane | 116821-45-5 | REA82145 [biosynth.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. gelest.com [gelest.com]
- 7. gelest.com [gelest.com]
